
N,N,1,5-tetramethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,5-tetramethylpyrrole-2-carboxamide, also known as TMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMP is a cyclic amide that is synthesized through a simple and efficient process, making it an attractive option for researchers looking to explore its various uses. In
Applications De Recherche Scientifique
N,N,1,5-tetramethylpyrrole-2-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to have excellent charge-transport properties, making it an ideal material for use in organic electronic devices such as solar cells and light-emitting diodes (LEDs). This compound has also been used as a building block for the synthesis of other organic materials, including polymers and dendrimers.
Mécanisme D'action
The mechanism of action of N,N,1,5-tetramethylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the pi-electron system of organic materials. This interaction results in the stabilization of charge carriers, leading to improved charge-transport properties. The precise mechanism of action is an area of ongoing research.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe option for use in scientific research. This compound has also been shown to have low solubility in water, which can limit its potential applications in certain areas of research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,1,5-tetramethylpyrrole-2-carboxamide is its simple and efficient synthesis process. This makes it an attractive option for researchers looking to explore its various applications. This compound also has excellent charge-transport properties, making it an ideal material for use in organic electronic devices. However, its low solubility in water can limit its potential applications in certain areas of research.
Orientations Futures
There are numerous future directions for research on N,N,1,5-tetramethylpyrrole-2-carboxamide. One area of research is in the development of new organic electronic devices using this compound as a building block. Researchers are also exploring the use of this compound in the synthesis of new polymers and dendrimers. Another area of research is in the development of new synthesis methods for this compound, which could lead to improved efficiency and yield. Finally, researchers are exploring the potential biomedical applications of this compound, including its use as a drug delivery system or in tissue engineering.
Conclusion
In conclusion, this compound is a promising compound with numerous potential applications in scientific research. Its simple and efficient synthesis process, excellent charge-transport properties, and non-toxic nature make it an attractive option for researchers looking to explore its various uses. Ongoing research is exploring new applications for this compound, including in the development of organic electronic devices, polymers, dendrimers, and biomedical applications.
Méthodes De Synthèse
N,N,1,5-tetramethylpyrrole-2-carboxamide is synthesized through a reaction between tetramethylpyrrole and phosgene. The reaction results in the formation of this compound and hydrogen chloride gas, which is removed through a distillation process. The resulting compound is then purified through recrystallization, resulting in a white crystalline powder. The synthesis process is relatively simple and efficient, making this compound an attractive option for researchers looking to explore its various applications.
Propriétés
IUPAC Name |
N,N,1,5-tetramethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-6-8(11(7)4)9(12)10(2)3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGTCBIILDTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
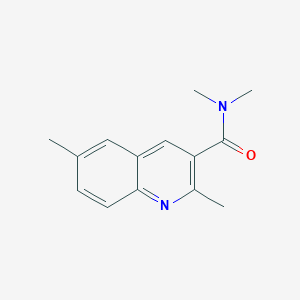
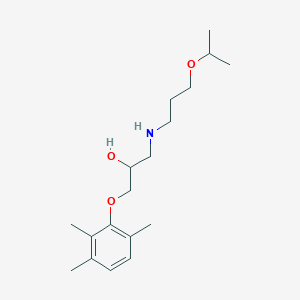
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
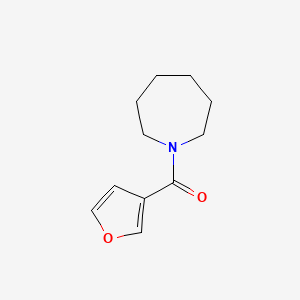
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

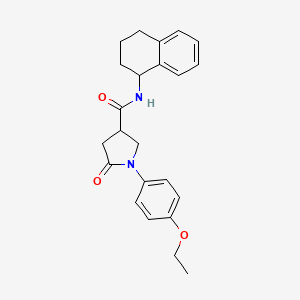
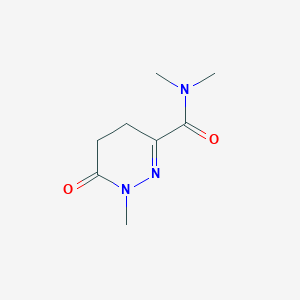
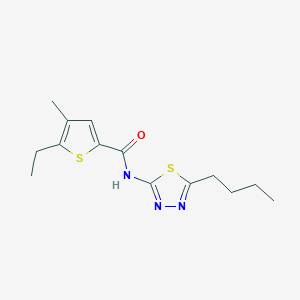

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
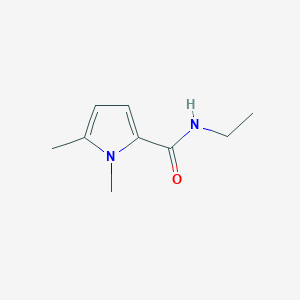
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
